N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Catalog No.
S2883471
CAS No.
1286716-88-8
M.F
C19H17N5O2S
M. Wt
379.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-...

CAS Number

1286716-88-8

Product Name

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

IUPAC Name

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide

Molecular Formula

C19H17N5O2S

Molecular Weight

379.44

InChI

InChI=1S/C19H17N5O2S/c1-12-9-13-5-2-3-6-15(13)24(12)16(25)10-14-11-27-19(22-14)23-18(26)17-20-7-4-8-21-17/h2-8,11-12H,9-10H2,1H3,(H,22,23,26)

InChI Key

LQVSUJCWZFTNIR-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4

solubility

not available

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a pyrimidine ring, a thiazole moiety, and an indole derivative. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the thiazole and pyrimidine rings suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological studies.

Typical of amides, thiazoles, and pyrimidines. These include:

  • Nucleophilic Substitution: The carbonyl carbon of the carboxamide can undergo nucleophilic attack by various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Condensation Reactions: The thiazole and pyrimidine functionalities can engage in condensation reactions with other electrophiles, potentially leading to more complex structures.

Research indicates that compounds similar to N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide exhibit a range of biological activities, including:

  • Anticancer: Many indole derivatives have been studied for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis.
  • Anti-inflammatory: Compounds containing thiazole or pyrimidine rings have shown promise in reducing inflammation in various models.
  • Antimicrobial: Some derivatives have demonstrated activity against bacterial and fungal strains, suggesting potential as antimicrobial agents .

The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide can be approached through several methods:

  • Multi-step Synthesis: Starting from commercially available indoles or thiazoles, the synthesis may involve:
    • Formation of the thiazole ring via cyclization reactions.
    • Introduction of the indole moiety through coupling reactions.
    • Final amide formation by reacting the carboxylic acid with an amine.
  • One-pot Reactions: Recent advances in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and yield.
  • Use of Catalysts: Transition metal catalysts may facilitate certain steps in the synthesis, particularly in coupling reactions.

The potential applications of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Biochemical Probes: Its unique structure may serve as a probe in biological studies to elucidate mechanisms of action in cellular pathways.

Interaction studies involving N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide focus on its binding affinity to various biological targets. These studies may include:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes involved in disease pathways.
  • In vitro Assays: Evaluating the biological activity through cell-based assays to determine efficacy against specific targets.
  • Structure–Activity Relationship Studies: Investigating how modifications to the compound affect its biological activity and interaction profiles.

Similar Compounds

Several compounds share structural similarities with N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
3-(4-hydroxyphenyl)-indolin-2-oneIndole core, hydroxyl groupAnticancer, anti-inflammatory
Thiazole derivativesThiazole ringAntimicrobial, anti-inflammatory
Pyrimidine-based compoundsPyrimidine coreAnticancer, antiviral

Uniqueness

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide stands out due to its specific combination of an indole derivative with thiazole and pyrimidine functionalities, which may enhance its biological activity compared to other similar compounds. Its unique structural arrangement could lead to novel interactions with biological targets that are not observed in other compounds.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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